molecular formula C12H10BrNOS B4613640 N-(4-bromobenzyl)-3-thiophenecarboxamide

N-(4-bromobenzyl)-3-thiophenecarboxamide

Cat. No.: B4613640
M. Wt: 296.18 g/mol
InChI Key: WDUKFEOYMDZXHP-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-3-thiophenecarboxamide is an amide derivative featuring a 4-bromobenzyl group attached via a carboxamide linkage to a 3-thiophene ring. The bromine substituent on the benzyl group enhances lipophilicity and may participate in halogen bonding, while the thiophene ring contributes to electronic delocalization and molecular rigidity .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNOS/c13-11-3-1-9(2-4-11)7-14-12(15)10-5-6-16-8-10/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUKFEOYMDZXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CSC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Variations

The choice of the heterocyclic ring significantly influences electronic properties and intermolecular interactions:

Compound Name Core Structure Key Features
N-(4-bromobenzyl)-3-thiophenecarboxamide Thiophene Sulfur atom enables π–π stacking; moderate polarity due to sulfur’s electronegativity.
6-Acetyl-1-(4-bromobenzyl)-...quinoline-3-carboxamide Quinoline Larger aromatic system increases π–π interactions; nitrogen enhances basicity.
3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-...isoxazole-4-carboxamide Isoxazole Oxygen and nitrogen in isoxazole improve hydrogen bonding potential.
N-(4-bromobenzyl)-3-(difluoromethyl)-...pyrazole-4-carboxamide Pyrazole Two nitrogen atoms in pyrazole facilitate stronger hydrogen bonding vs. thiophene.

Key Insight : Thiophene-based compounds (e.g., the target molecule) exhibit lower hydrogen-bonding capacity compared to pyrazole or isoxazole derivatives but offer greater metabolic stability due to sulfur’s resistance to oxidation .

Halogen Substituent Effects

The position and type of halogen substituents modulate electronic and steric properties:

Compound Name Halogen Type/Position Observed Impact
This compound Bromine (para, benzyl) Enhances lipophilicity; participates in Br···π and Br···S interactions .
N-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl-)methyl)benzenamine Chlorine (para, benzyl) Lower molecular weight and reduced halogen bonding vs. bromine analogs.
5-Bromothiophene-3-carbaldehyde oxime Bromine (5-position, thiophene) Alters electronic distribution on thiophene, affecting reactivity and binding.

Key Insight : Bromine’s polarizability strengthens halogen bonding, which can stabilize crystal packing (e.g., Br···π interactions in ) or enhance receptor binding in bioactive compounds.

Functional Group and Tautomerism Comparisons

The presence of thioamide vs. carboxamide groups influences tautomerism and hydrogen bonding:

Compound Name Functional Group Tautomerism & Interactions
O-methyl-N-4-bromophenyl thiocarbamate Thioamide (C=S) Exists as thione tautomer; forms N–H···S hydrogen bonds .
This compound Carboxamide (C=O) No tautomerism; weaker hydrogen bonding vs. thioamides.

Pharmacological and Physicochemical Properties

  • Quinoline derivatives ( ) exhibit enhanced cytotoxicity due to intercalation with DNA.
  • Isoxazole-containing compounds ( ) show improved enzyme inhibition via hydrogen bonding.
  • Thiophene-based amides balance metabolic stability and moderate bioavailability, making them suitable for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromobenzyl)-3-thiophenecarboxamide
Reactant of Route 2
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N-(4-bromobenzyl)-3-thiophenecarboxamide

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